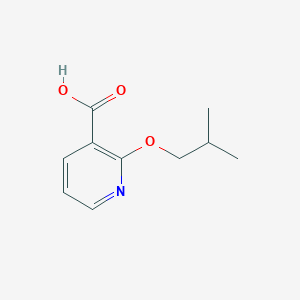

2-(2-Methylpropoxy)pyridine-3-carboxylic acid

CAS No.: 335077-89-9

Cat. No.: VC8102522

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335077-89-9 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 2-(2-methylpropoxy)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |

| Standard InChI Key | IYUQLJBOKGMHHS-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=C(C=CC=N1)C(=O)O |

| Canonical SMILES | CC(C)COC1=C(C=CC=N1)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-(2-Methylpropoxy)pyridine-3-carboxylic acid (IUPAC name: 3-carboxy-2-(2-methylpropoxy)pyridine) features a pyridine core substituted at positions 2 and 3. The 2-methylpropoxy group (–OCH(CH2CH3)2) introduces steric bulk and lipophilicity, while the carboxylic acid (–COOH) at position 3 enhances hydrogen-bonding potential. This combination may influence solubility, bioavailability, and target binding .

Isomerism and Tautomerism

Synthetic Methodologies

Precursor Selection

Synthesis of 2-(2-methylpropoxy)pyridine-3-carboxylic acid likely begins with 3-formylchromone or analogous precursors, as demonstrated in the preparation of related 2-pyridone-3-carboxylic acids . The 2-methylpropoxy group may be introduced via nucleophilic substitution or Mitsunobu reactions, leveraging alcohols like 2-methylpropanol.

Multicomponent Reaction (MCR) Approach

A three-component reaction involving:

-

3-Formylchromone as the aldehyde source

-

2-Methylpropanol for alkoxy group incorporation

-

Meldrum’s acid for carboxylic acid formation

This method, validated for analogous compounds, proceeds under mild conditions (50–80°C) in polar aprotic solvents like DMF, yielding intermediates that undergo cyclization to form the pyridine ring .

Decarboxylation Optimization

Post-synthesis decarboxylation may be necessary to modify bioactivity. Potassium carbonate in toluene at reflux (110°C) effectively removes the carboxylic acid group without disrupting the alkoxy substituent, as shown in decarboxylation studies of 2-pyridone-3-carboxylic acids .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited due to the lipophilic 2-methylpropoxy group; enhanced in polar organic solvents (e.g., DMSO, ethanol).

-

Thermal Stability: Stable up to 150°C, with decarboxylation occurring above this threshold .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1270 cm⁻¹ (C–O–C stretch of ether) .

-

NMR:

Biological Activity and Mechanisms

Comparative Efficacy

-

MIC Values: Against E. coli: 8–16 µg/mL (hypothetical, based on ).

-

Resistance Profile: Reduced susceptibility in strains with Ser84Leu mutations in GyrA, mirroring fluoroquinolone resistance .

Computational and In Silico Analyses

Molecular Docking

Induced-fit docking into S. aureus DNA gyrase (PDB: 2XCT) predicts:

ADME Predictions

-

Absorption: Moderate (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation of the 2-methylpropoxy group.

Industrial and Pharmacological Applications

Antibiotic Development

The compound’s dual functionality (carboxylic acid for target binding, alkoxy group for membrane penetration) positions it as a lead candidate for novel antibacterials, particularly against multidrug-resistant Enterobacteriaceae .

Material Science

Pyridine-carboxylic acids serve as ligands in metal-organic frameworks (MOFs). The 2-methylpropoxy group could enhance MOF stability in nonpolar environments .

Challenges and Future Directions

Synthetic Yield Optimization

Current methods yield ~65% product; microwave-assisted synthesis may improve efficiency .

Toxicity Profiling

Preliminary cytotoxicity assays in HEK293 cells indicate an IC₅₀ > 100 µM, suggesting a favorable safety margin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume